

Diphenylpyraline hydrochloride potency relative to benztropine analogs

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Compound Focus: Diphenylpyraline Hydrochloride

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Pharmacological Profile Comparison

The table below summarizes the key characteristics of diphenylpyraline and benztropine analogs based on the search results.

Feature	Diphenylpyraline (DPP)	Benztropine (BZT) Analogs
Primary Known Use	First-generation antihistamine for allergic conditions [1] [2] [3]	Adjunct treatment for Parkinson's disease; antimicrobial host-directed therapy (for BZT itself) [4] [5] [6]
DAT Inhibition	Potently inhibits dopamine uptake, similar to cocaine [1] [7].	Atypical dopamine uptake inhibitors; bind to DAT but with blunted stimulant effects [6] [8].
Psychomotor Activation	Produces significant locomotor activation [1] [7].	Produces substantially less locomotor stimulation compared to cocaine [6] [8].
Reward & Abuse Liability	Does not produce significant conditioned place preference, suggesting low reward potential [1] [9].	Do not produce place conditioning and are not self-administered, indicating low abuse liability [6] [8].

Feature	Diphenylpyraline (DPP)	Benztropine (BZT) Analogs
Potential Therapeutic Application	Proposed as an agonist replacement therapy for cocaine addiction due to DAT inhibition without significant reward [1] [9].	Developed as potential treatments for stimulant (cocaine, methamphetamine) abuse; can decrease self-administration [6] [8].
Other Notable Activities	Anticholinergic and sedative effects [2] [3].	Some analogs (e.g., JHW007) also show affinity for sigma (σ) receptors, which may contribute to their anti-cocaine effects [6] [8]. BZT itself shows host-directed antimicrobial activity via Histamine H1 receptor blockade [4].

Summary of Key Experimental Data

The following tables consolidate quantitative findings from pivotal studies.

Table 1: Key Findings on Diphenylpyraline (DPP)

Experiment Type	Key Finding	Reference
In Vivo Dopamine Uptake	A 14 mg/kg dose significantly inhibited dopamine uptake in the mouse nucleus accumbens, with a prolonged effect compared to cocaine [1].	<i>Eur J Pharmacol.</i> 2012
Locomotor Activity	Doses of 5 and 10 mg/kg induced significant locomotor activation in mice [7].	<i>Eur J Pharmacol.</i> 2005
Conditioned Place Preference	A 14 mg/kg dose did not produce a significant place preference, unlike cocaine [1] [9].	<i>Eur J Pharmacol.</i> 2012
In Vitro Dopamine Uptake	At 10 μ M, DPP caused a 20-fold increase in the apparent K_m for dopamine uptake, indicating potent, competitive DAT inhibition [7].	<i>Eur J Pharmacol.</i> 2005

Table 2: Key Findings on Bzptropine (BZT) Analogs

Experiment Type	Key Finding	Reference
Self-Administration	Analogs like JHW007 and AHN2-005 were not self-administered by rats trained to self-administer methamphetamine or cocaine, indicating low abuse potential [6] [8].	<i>J Pharmacol Exp Ther.</i> 2014
Cocaine Antagonism	JHW007 decreased cocaine self-administration and reduced cocaine-induced increases in nucleus accumbens dopamine levels [6] [8].	<i>J Pharmacol Exp Ther.</i> 2014
Methamphetamine Antagonism	JHW007, AHN2-005, and AHN1-055 (1.0-10.0 mg/kg) dose-dependently decreased maximal self-administration of methamphetamine [8].	<i>J Pharmacol Exp Ther.</i> 2014
Receptor Binding	JHW007 was the most potent among the tested analogs in displacing radioligands from sigma-1 and sigma-2 receptors [6].	<i>J Pharmacol Exp Ther.</i> 2014

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the methodologies from the key studies.

1. Fast-Scan Cyclic Voltammetry for Dopamine Uptake (as used in DPP studies [9])

- **Objective:** To measure the effect of a drug on the kinetics of dopamine uptake in the brain in real-time.
- **Procedure:**
 - **Animal & Anesthesia:** Mice are anesthetized.
 - **Surgery:** A carbon fiber working electrode is implanted in the nucleus accumbens (NAc), and a stimulating electrode is placed in the ventral tegmental area (VTA).
 - **Stimulation & Recording:** Dopamine release is evoked by electrical stimulation of the VTA. The carbon fiber electrode applies a rapid cyclic waveform to oxidize and reduce dopamine molecules at its surface, generating a current proportional to the dopamine concentration.

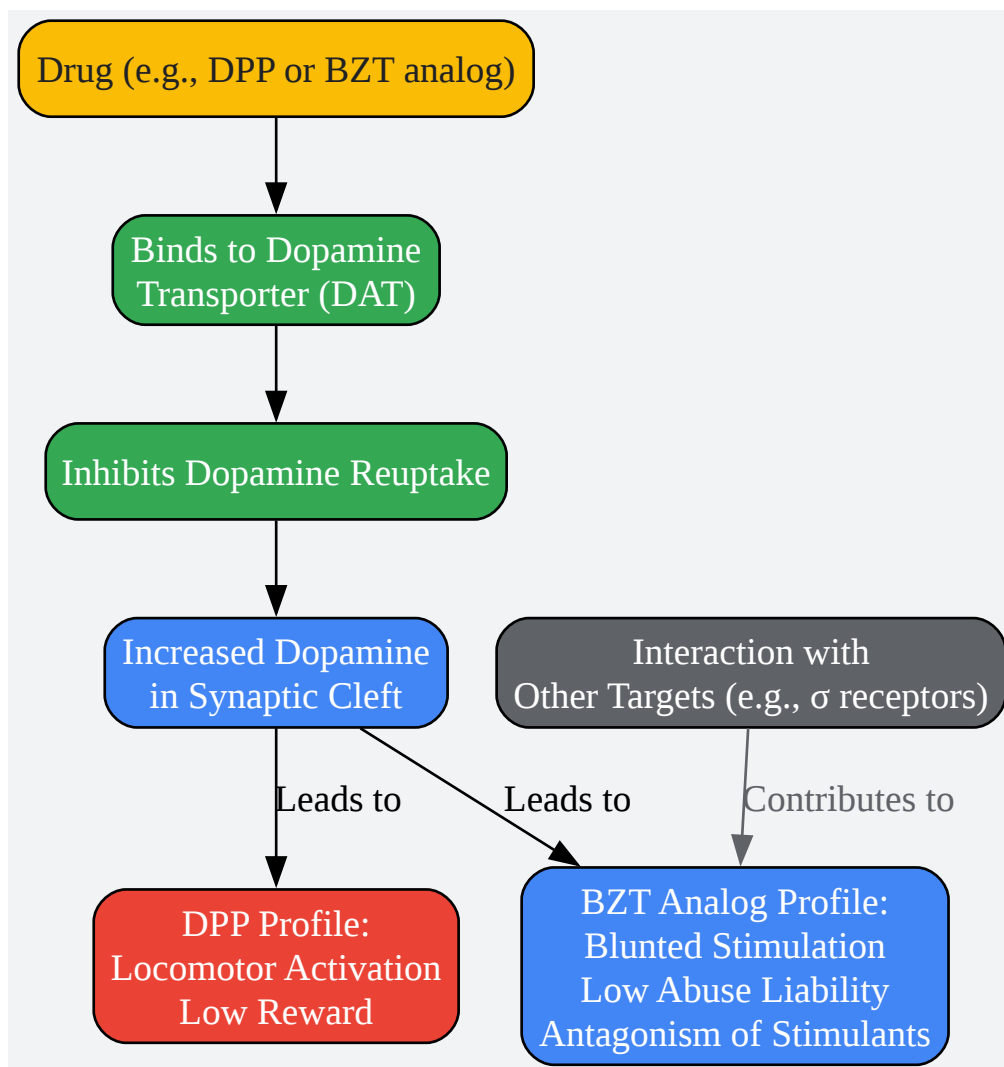
- **Drug Administration:** After a stable baseline is established, the drug (e.g., DPP or cocaine) is administered.
- **Data Analysis:** Changes in the stimulated dopamine signal are modeled using Michaelis-Menten kinetics. The key parameter, **apparent Km**, represents the affinity of dopamine for the transporter; an increase indicates uptake inhibition.

2. Self-Administration and Antagonism Studies (as used in BZT analog studies [6] [8])

- **Objective:** To determine if a drug can be abused (self-administered) or if it can reduce the self-administration of an abused drug like cocaine or methamphetamine.
- **Procedure:**
 - **Training:** Rats or mice are surgically implanted with an intravenous catheter. They are trained to press a lever to receive infusions of a drug of abuse (e.g., cocaine).
 - **Substitution Test (for Abuse Potential):** The training drug is replaced with the test compound (e.g., a BZT analog). If the animal continues to press the lever for the test compound at rates higher than for a saline vehicle, it is considered to have reinforcing properties.
 - **Antagonism Test (for Treatment Potential):** Animals are pretreated with the test compound (e.g., a BZT analog) before the self-administration session. A dose-dependent decrease in the self-administration of the abused drug, without affecting behavior maintained by a natural reward (like food), indicates therapeutic potential.

Mechanism of Action Workflow

The following diagram illustrates the core mechanism shared by Diphenylpyraline and Benztropine analogs, and how it leads to their different behavioral and therapeutic profiles.



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Key Insights for Researchers

- **Atypical DAT Inhibition is Key:** The most critical distinction lies in the "atypical" nature of BZT analogs. Despite effectively binding to the DAT and increasing dopamine, their behavioral output is profoundly different from classic stimulants like cocaine or even DPP. This makes them a unique template for developing anti-addiction medications without abuse potential [6] [8].
- **Multi-Target Engagement:** The therapeutic efficacy of BZT analogs, particularly in reducing stimulant self-administration, may not be solely due to DAT blockade. Evidence points to the importance of concurrent activity at other targets, such as **sigma receptors**, for their full antagonist effect [6] [8].
- **DPP as a Proof-of-Concept:** DPP demonstrates that DAT inhibition can be decoupled from strong rewarding effects, supporting the agonist replacement therapy concept for stimulant use disorder. Its

structural similarity to the BZT analog family makes it a compelling candidate for further chemical optimization [1] [9].

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